molecular formula C25H20ClN3O2 B6509381 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-43-4

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509381
CAS No.: 901005-43-4
M. Wt: 429.9 g/mol
InChI Key: QVGPRHOQXNNYPQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, a fused heterocyclic system combining pyrazole and quinoline moieties. Key structural features include:

  • Position 1: A 4-chlorophenyl group, which may enhance lipophilicity and influence receptor binding .
  • Position 8: A methyl group, likely improving metabolic stability compared to bulkier substituents .

The specific substitution pattern of this compound suggests tailored electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-15-4-10-21-19(12-15)25-20(14-27-21)24(16-5-11-22(30-2)23(13-16)31-3)28-29(25)18-8-6-17(26)7-9-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPRHOQXNNYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, core modifications, and inferred pharmacological relevance.

Substituent Variations in Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents Key Differences/Effects Reference
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 8-Fluoro, 3-methoxyphenyl Fluoro at C-8 increases electronegativity, potentially enhancing membrane permeability .
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline 5-(4-Chlorophenyl)methyl Bulkier C-5 substituent may reduce solubility; similar dimethoxyphenyl retains electron-donating effects .
1-(4-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline 7-Trifluoromethyl, 4-methylphenyl CF3 group at C-7 increases HOMO/LUMO energy levels, altering redox properties .

Core Structure Modifications: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b]Quinolines

  • Pyrazolo[4,3-c]Quinolines (target compound): Fusion at positions 4,3-c creates a distinct planar structure, favoring π-π stacking interactions with biological targets . Demonstrated synthetic versatility via POCl3-mediated cyclization .
  • Pyrazolo[3,4-b]Quinolines: Differ in ring fusion (positions 3,4-b), leading to altered electronic distributions . Example: 4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane shows enhanced solubility due to oxazepane moiety .

Pharmacological Implications

  • Antifungal Potential: The 3,4-dimethoxyphenyl group in the target compound resembles substituents in fungicidal agents like 3,3′-dihydroxy-4,4′-dinitrohexafluorobiphenyl (), suggesting possible activity against Fusarium species .
  • Therapeutic Index: Amino-substituted pyrazoloquinolines (e.g., 3,4-diamino derivatives) show enhanced therapeutic indices compared to non-amino analogs, though the target compound lacks this feature .

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